molecular formula C20H22IN3O3S2 B320376 N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide

Cat. No.: B320376
M. Wt: 543.4 g/mol
InChI Key: IUIRCPPYUJHIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a phenylcarbamothioyl group, and an iodobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the cyclohexylsulfamoyl group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl intermediate.

    Attachment of the phenylcarbamothioyl group: The cyclohexylsulfamoyl intermediate is then reacted with a phenyl isothiocyanate to introduce the phenylcarbamothioyl group.

    Introduction of the iodobenzamide moiety: Finally, the compound is reacted with 2-iodobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The iodobenzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

    N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C20H22IN3O3S2

Molecular Weight

543.4 g/mol

IUPAC Name

N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-2-iodobenzamide

InChI

InChI=1S/C20H22IN3O3S2/c21-18-9-5-4-8-17(18)19(25)23-20(28)22-14-10-12-16(13-11-14)29(26,27)24-15-6-2-1-3-7-15/h4-5,8-13,15,24H,1-3,6-7H2,(H2,22,23,25,28)

InChI Key

IUIRCPPYUJHIOP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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